molecular formula C18H23NO3S B497519 Cyclohexyl[(4-ethoxynaphthyl)sulfonyl]amine CAS No. 881476-35-3

Cyclohexyl[(4-ethoxynaphthyl)sulfonyl]amine

Cat. No.: B497519
CAS No.: 881476-35-3
M. Wt: 333.4g/mol
InChI Key: GZACKAYIGGXTHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl[(4-ethoxynaphthyl)sulfonyl]amine is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group This compound is known for its unique structural features, which include a cyclohexyl group, an ethoxy group, and a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl[(4-ethoxynaphthyl)sulfonyl]amine typically involves the reaction of 4-ethoxynaphthalene-1-sulfonyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-ethoxynaphthalene-1-sulfonyl chloride+cyclohexylamineThis compound+HCl\text{4-ethoxynaphthalene-1-sulfonyl chloride} + \text{cyclohexylamine} \rightarrow \text{this compound} + \text{HCl} 4-ethoxynaphthalene-1-sulfonyl chloride+cyclohexylamine→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl[(4-ethoxynaphthyl)sulfonyl]amine undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and thiols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while hydrolysis can produce the corresponding sulfonic acid and amine.

Scientific Research Applications

Cyclohexyl[(4-ethoxynaphthyl)sulfonyl]amine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexyl[(4-ethoxynaphthyl)sulfonyl]amine involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. This inhibition can disrupt biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-benzothiazolesulfenamide: Another sulfonamide with a different aromatic ring system.

    N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide: Similar structure with a methoxy group instead of an ethoxy group.

    N-cyclohexyl-4-ethoxynaphthalene-2-sulfonamide: Similar structure with the sulfonamide group at a different position on the naphthalene ring.

Uniqueness

Cyclohexyl[(4-ethoxynaphthyl)sulfonyl]amine is unique due to its specific combination of functional groups and structural elements

Properties

CAS No.

881476-35-3

Molecular Formula

C18H23NO3S

Molecular Weight

333.4g/mol

IUPAC Name

N-cyclohexyl-4-ethoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C18H23NO3S/c1-2-22-17-12-13-18(16-11-7-6-10-15(16)17)23(20,21)19-14-8-4-3-5-9-14/h6-7,10-14,19H,2-5,8-9H2,1H3

InChI Key

GZACKAYIGGXTHD-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CCCCC3

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CCCCC3

Origin of Product

United States

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